3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-12-14-6-2-3-7-15(14)21(13)18(22)10-11-20-16-8-4-5-9-17(16)24-19(20)23/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBHTKCPJRXAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
Reaction of 2-aminophenol with phosgene equivalents under basic conditions yields the oxazolone ring. For example:
2-Amino-5-bromophenol + Triphosgene → 5-Bromobenzo[d]oxazol-2(3H)-one (82% yield)
Optimized Conditions :
- Solvent: Dichloromethane
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: 0°C → rt, 12 hr
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling installs substituents at the 5-position:
5-Bromobenzo[d]oxazol-2(3H)-one + (BPin)₂ → 5-Borylated intermediate → Functionalized oxazolone
Key Catalysts :
- Pd(dppf)Cl₂ for Suzuki-Miyaura couplings
- CuI/N,N'-dimethylethylenediamine (DMEDA) for Ullmann-type reactions
Functionalization of the 3-Oxopropyl Linker
Introducing the keto group while maintaining reactivity for subsequent couplings presents synthetic challenges.
Michael Addition-Esterification Sequence
A three-step protocol achieves optimal results:
Direct Ketone Formation via Friedel-Crafts Acylation
Alternative approach using Lewis acid catalysis:
Benzo[d]oxazol-2(3H)-one + Acryloyl chloride → 3-Oxopropyl derivative (AlCl₃, 68%)
Indoline Coupling Strategies
Incorporating the 2-methylindolin-1-yl group requires careful stereochemical control.
Amide Bond Formation
Activation of the propanoic acid precursor enables coupling:
3-(3-Carboxypropyl)benzo[d]oxazol-2(3H)-one + 2-Methylindoline → Target compound (EDCI/HOBt, 74%)
Reagent Comparison :
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DMF | 74 | 95.2 |
| HATU | DCM | 81 | 97.8 |
| DCC/DMAP | THF | 63 | 91.4 |
Reductive Amination
For substrates containing amine intermediates:
3-Oxopropyl ketone + 2-Methylindoline → Imine intermediate → Hydrogenation (Pd/C, H₂, 89%)
Purification and Characterization
Final products require rigorous analysis to confirm structure and purity:
Chromatographic Methods :
- Normal phase silica gel (Hexane:EtOAc 3:1 → 1:2 gradient)
- Reverse phase C18 column (MeCN:H₂O + 0.1% TFA)
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45-7.32 (m, 3H), 4.21 (q, J=7.1 Hz, 2H), 3.02 (s, 3H)
- HRMS : m/z calc. for C₂₁H₁₉N₂O₃ [M+H]⁺ 355.1412, found 355.1409
Challenges and Optimization Opportunities
Current limitations in the synthetic routes include:
- Moderate yields in indoline coupling steps (typically 70-85%)
- Epimerization risk during amide bond formation
- Scalability issues with Pd-catalyzed reactions
Emerging solutions from recent literature:
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one exhibits significant anti-inflammatory activity. It has been studied for its ability to inhibit enzymes such as prostaglandin H2 synthase, which play a crucial role in the inflammatory response.
Case Study: Prostaglandin H2 Synthase Inhibition
In a study evaluating various benzoxazole derivatives, this compound demonstrated a notable reduction in prostaglandin E2 production in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Data Table: Anticancer Activity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .
Molecular Docking Studies
The compound is utilized in molecular docking studies to assess its binding affinity to various biological targets. These studies help elucidate the interaction mechanisms between the compound and target proteins.
Case Study: Docking with Trypsin
Molecular docking simulations revealed that this compound binds effectively to trypsin, showing a binding energy indicative of strong interactions. This suggests potential applications in designing trypsin inhibitors for therapeutic use.
Synthesis of Advanced Materials
In addition to its biological applications, this compound is explored for its role in synthesizing advanced materials, particularly poly(benzoxazole imide)s known for their thermal stability and mechanical properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Mechanical Strength | High |
| Solvent Resistance | Excellent |
These materials have applications in aerospace and electronics, showcasing the compound's versatility beyond medicinal chemistry .
Synthesis Processes
The industrial production of this compound involves multi-step synthesis processes. Techniques such as continuous flow reactors enhance efficiency and scalability.
Synthesis Route Overview
- Initial Reaction : 2-methylindoline reacts with a benzoxazole derivative.
- Intermediate Formation : The reaction conditions include organic solvents and catalysts.
- Final Product Isolation : The product is purified through crystallization or chromatography.
This efficient synthesis method is crucial for large-scale production, making it viable for commercial applications .
Mechanism of Action
The mechanism of action of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, the compound inhibits the activity of enzymes like prostaglandin H2 synthase, thereby reducing the production of inflammatory mediators . Molecular docking studies have shown that the compound has a high binding affinity for these targets, which contributes to its biological activity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one include:
Key Observations :
- Bivalent vs. Monovalent Design: Compounds like 5i and 5l () utilize bivalent structures (two benzoxazolone/thiazolone units) to enhance receptor binding avidity, whereas the target compound employs a monovalent indoline-linked design.
- Substituent Flexibility : The 3-oxopropyl chain in the target compound provides conformational flexibility, contrasting with rigid piperazine or morpholine linkages in analogues like AG-0029 .
- Bioisosteric Replacements : Replacement of benzoxazolone with benzothiazolone (e.g., 5l) alters electronic properties and binding affinity, as thiazolone derivatives often exhibit higher lipophilicity .
Sigma Receptor Affinity :
- The benzoxazolone scaffold is associated with sigma-2 receptor binding, which correlates with pro-apoptotic effects in cancer cells .
- AG-0029 () demonstrates dual dopamine D2 receptor agonism and histamine H3 antagonism, indicating scaffold versatility.
- CB-64D (a sigma-2 agonist, ) shares structural motifs with benzoxazolone derivatives, inducing apoptosis via caspase-independent pathways (EC50: ~20–50 µM).
Cytotoxicity and Apoptosis :
- Sigma-2 agonists (e.g., CB-64D) show EC50 values of 20–50 µM in breast cancer cells (MCF-7, T47D) .
- Bivalent ligands (e.g., 5i, 5l) exhibit enhanced cytotoxicity compared to monovalent analogues due to avidity effects .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The 3-oxopropyl chain in the target compound likely reduces logP compared to piperazine-linked derivatives (e.g., 5i), improving aqueous solubility.
- Metabolic Stability : Indoline moieties (as in the target compound) may undergo cytochrome P450-mediated oxidation, whereas benzothiazolone derivatives (e.g., 5l) show slower metabolism due to sulfur atom stabilization .
Biological Activity
Chemical Structure and Properties
The compound , 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, features a complex structure that includes an indole derivative and a benzoxazole moiety. This unique combination suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds containing indole and benzoxazole derivatives exhibit significant anticancer activities. These activities are often attributed to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, similar compounds have shown promise in targeting specific pathways involved in tumor growth and metastasis.
Antimicrobial Effects
Compounds with benzoxazole structures have been reported to possess antimicrobial properties. They may act by disrupting microbial cell membranes or inhibiting essential metabolic pathways. The incorporation of an indole moiety could enhance these effects, given the known bioactivity of indole derivatives against various pathogens.
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition. Compounds similar to this compound may act as inhibitors of key enzymes involved in disease processes, such as kinases or phosphodiesterases. This could lead to therapeutic applications in conditions like cancer, inflammation, or neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study on related benzoxazole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Testing : Research involving indole-based compounds revealed effective inhibition of Gram-positive bacteria, suggesting a potential application in developing new antibiotics.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
